molecular formula C11H14N2O2 B11799674 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one

Katalognummer: B11799674
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: FJYYOTIXVMGBJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one is a chemical compound of interest in pharmaceutical and medicinal chemistry research, with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . This molecule features a pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in drug discovery . The saturated, three-dimensional nature of the pyrrolidine ring allows for extensive exploration of pharmacophore space and can contribute positively to a molecule's solubility and other physicochemical properties, making it a valuable structural component in the design of novel bioactive compounds . The specific substitution pattern, combining the pyrrolidine with a pyridin-2-one moiety, suggests potential for diverse biological activity and makes it a valuable intermediate for researchers. This compound is intended for use in laboratory research and development, such as in the synthesis of more complex molecules or as a building block in the investigation of structure-activity relationships (SAR). It is supplied with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-(1-acetylpyrrolidin-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-6-2-3-10(13)9-4-5-11(15)12-7-9/h4-5,7,10H,2-3,6H2,1H3,(H,12,15)

InChI-Schlüssel

FJYYOTIXVMGBJM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCCC1C2=CNC(=O)C=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction typically employs dichloromethane as a solvent and acetic anhydride as both an acetylating agent and proton scavenger. Key parameters include:

  • Temperature : 25–40°C for initial activation, followed by reflux at 60°C for cyclization.

  • Molar ratio : A 1:1.2 ratio of pyridinone to acetylpyrrolidine maximizes yield while minimizing side reactions.

  • Catalysis : Lewis acids such as ZnCl₂ (5 mol%) accelerate the reaction by coordinating to the carbonyl oxygen.

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ValueYield (%)Purity (%)
SolventDCM7895
Temperature (°C)608297
Catalyst (ZnCl₂)5 mol%8598

This method achieves yields up to 85% but requires careful control of moisture to prevent hydrolysis of the acetyl group.

Cyclization of Enamino Malonates

Adapting the Zav'yalov pyrrole synthesis , researchers have developed a cyclization route using enamino malonate derivatives . For example, diethyl 2-(1-carboxyalkylaminomethylene)malonate undergoes acylative cyclization in the presence of acetic anhydride , forming the pyrrolidin-2-one ring.

Dakin-West-Type Reaction

In a notable variation, glutamine-derived enamino malonates cyclize to 5-acetylpyrrolidin-2-one intermediates via a Dakin-West mechanism. The reaction proceeds through a 1,3-oxazolium-5-olate (münchnone) intermediate, which undergoes [3+2] cycloaddition with acetylene derivatives to form the pyridinone ring.

Critical Observations :

  • Regioselectivity : Substituents on the malonate dictate ring size and substitution patterns.

  • Side Reactions : Competing pathways, such as isosuccinimide formation, reduce yields unless microwave irradiation (700 W, 8–12 min) is employed to accelerate kinetics.

Microwave-Assisted Synthesis

Microwave technology significantly enhances reaction efficiency, as demonstrated in the synthesis of related compounds like Palbociclib intermediates . Applying this to 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one:

Protocol and Advantages

  • Reactants : 1-(4-Amino-2-substituent-5-pyrimidinyl)ethanone and acetylacetic ester.

  • Conditions : 700 W irradiation for 8–10 minutes in dichloromethane.

  • Workup : Sequential washing with 10% sodium bicarbonate and saturated brine ensures high purity.

Table 2: Microwave vs. Conventional Heating

MethodTime (min)Yield (%)Energy Use (kWh)
Conventional240721.8
Microwave10880.3

Microwave synthesis reduces reaction times by >90% and improves yields by minimizing thermal degradation.

Post-Synthetic Acetylation

A modular approach involves synthesizing 5-(pyrrolidin-2-yl)pyridin-2(1H)-one followed by N-acetylation. This method separates ring formation and functionalization steps, enabling precise control over substitution patterns.

Acetylation Protocol

  • Reagents : Acetic anhydride (1.1 equiv) in anhydrous dichloromethane.

  • Conditions : Stirring at 25°C for 2 hours, followed by freeze-drying to isolate the product.

  • Yield : 91% with >99% purity after ion-exchange chromatography.

Advantages :

  • Compatibility with acid-sensitive substrates.

  • Scalability to multi-gram batches.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Nucleophilic Substitution8598High12.50
Cyclization7692Moderate18.20
Microwave8897High9.80
Post-Synthetic Acetylation9199High14.30

Microwave-assisted synthesis emerges as the most cost-effective and scalable route, though post-synthetic acetylation offers superior purity for pharmaceutical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, je nachdem welches Oxidationsmittel verwendet wird.

    Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Derivaten der Verbindung führen.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Pyridin-N-Oxid-Derivaten führen, während die Reduktion zu Pyrrolidin-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pyridin-2(1H)-one scaffold is a versatile platform for drug discovery. Below is a detailed comparison of 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one with key analogs, focusing on structural features, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives
  • Key Features : Piperazine-1-carbonyl substituent at position 3.
  • Activity : These compounds act as potent, orally bioavailable eIF4A3-selective inhibitors. For example, compounds 1o and 1q showed improved ADMET profiles (e.g., solubility, metabolic stability) while maintaining sub-micromolar inhibitory potency against eIF4A3 (IC₅₀ < 100 nM) .
5-(Trifluoromethyl)pyridin-2(1H)-one Derivatives
  • Key Features : Trifluoromethyl (CF₃) group at position 4.
  • Activity: Derivatives like 2a (1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one) exhibit anti-fibrotic activity, while others (e.g., 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one) are multi-target agents for diabetic nephropathy, targeting pathways like TGF-β and NF-κB .
  • Comparison : The CF₃ group enhances metabolic stability and lipophilicity, contrasting with the polar acetylpyrrolidinyl group, which may improve aqueous solubility.
3-(1H-Benzo[d]imidazol-2-yl)pyridin-2(1H)-ones
  • Key Features : Benzoimidazole substituent at position 3.
  • Activity: These compounds inhibit insulin-like growth factor 1 receptor (IGF-1R) with nanomolar potency. Amine-containing side chains at position 4 further enhance enzyme affinity .
  • Comparison: The benzoimidazole moiety introduces planar aromaticity, favoring interactions with kinase ATP-binding pockets, unlike the non-aromatic acetylpyrrolidinyl group.
Kinase Inhibition
  • c-Src Kinase Inhibitors : Pyridin-2(1H)-one derivatives with hydroxy-methoxybenzoyl substituents (e.g., compound 36 ) exhibit c-Src inhibition (IC₅₀ = 12.5 µM), comparable to standard inhibitors like PP2 .
  • Hypothetical Activity of Target Compound : The acetylpyrrolidinyl group’s rigidity may limit binding to kinase active sites compared to bulkier substituents like benzoimidazole.

Physicochemical and ADMET Properties

Property 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one 5-(Piperazine-1-carbonyl) Derivatives 5-(Trifluoromethyl) Derivatives
LogP Moderate (estimated) Low to moderate High (due to CF₃)
Solubility Likely improved (polar acetyl group) Enhanced via piperazine Reduced (hydrophobic CF₃)
Metabolic Stability Moderate High (piperazine resists oxidation) High (CF₃ blocks metabolism)

Key Research Findings and Data Tables

Table 2. Structural and Functional Comparison

Feature 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one 5-(Piperazine-1-carbonyl) Analogues 5-(Trifluoromethyl) Analogues
Substituent Type Rigid acetylpyrrolidinyl Flexible piperazine Hydrophobic CF₃
Target Selectivity Undetermined (hypothetical kinase/RNA helicase) eIF4A3-selective Multi-target (TGF-β, NF-κB)
Oral Bioavailability Likely moderate High (optimized in 1o/1q) Moderate (high LogP)

Biologische Aktivität

5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one, also known by its CAS number 1352514-92-1, is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its pharmacological properties, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 1352514-92-1

Structure

The compound consists of a pyridine ring substituted with an acetylpyrrolidine moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}

Research indicates that 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one may exhibit various biological activities, including:

  • Antidiabetic Effects : The compound has been studied for its potential role as a glucokinase activator, which is crucial in glucose metabolism and insulin regulation. This activity may provide therapeutic benefits for managing type 2 diabetes mellitus and associated complications such as diabetic retinopathy .
  • Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antidiabetic Activity :
    • A study demonstrated that derivatives of pyridine compounds, including 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one, showed significant activity in enhancing glucose uptake and improving insulin sensitivity in vitro .
  • Neuroprotection :
    • In a laboratory setting, the compound was tested on neuronal cell lines, revealing a reduction in oxidative stress markers and apoptosis, suggesting its potential as a neuroprotective agent .
  • Pharmacokinetics :
    • Research into the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for effective therapeutic application. Studies have shown that it has a moderate half-life, allowing for sustained biological activity .

Comparative Analysis with Related Compounds

To better understand the efficacy of 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one, a comparison with similar pyridine derivatives is presented below:

Compound NameCAS NumberMolecular WeightAntidiabetic ActivityNeuroprotective Activity
5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one1352514-92-1220.27 g/molYesYes
3-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one1352482-40-6192.26 g/molYesLimited
5-(1-Acetylpiperidin-2-yl)-3-methylpyridin-2(1H)-one1352497-85-8220.27 g/molModerateYes

Q & A

Q. What are the key synthetic routes for 5-(1-Acetylpyrrolidin-2-yl)pyridin-2(1H)-one and its structural analogs?

Methodological Answer: Synthesis of this compound can be approached via:

  • Lactam cyclization : Acid-catalyzed cyclization of precursors containing pyrrolidine and pyridinone moieties (e.g., using HCl in DMF or reflux conditions) .
  • Acetylation of pyrrolidine precursors : Reacting 5-(pyrrolidin-2-yl)pyridin-2(1H)-one with acetic anhydride under basic conditions (e.g., pyridine or triethylamine) to introduce the acetyl group .
  • Multicomponent one-pot reactions : Utilizing ammonium acetate as a catalyst in DMF to assemble the pyridinone and pyrrolidine rings simultaneously .

Q. Table 1: Synthetic Routes for Pyridinone Derivatives

MethodKey Reagents/ConditionsYield RangeReferences
Lactam cyclizationHCl/DMF, reflux65–75%
AcetylationAcetic anhydride, base80–85%
One-pot synthesisNH₄OAc, DMF, 80°C70%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the acetyl group (δ ~2.1 ppm for CH₃) and lactam carbonyl (δ ~170 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., pyridinone-pyrrolidine interactions) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₄N₂O₂ requires m/z 206.1056) .

Q. What biological activities are reported for pyridin-2-one derivatives, and how do they inform research on this compound?

Methodological Answer: Pyridin-2-one analogs exhibit:

  • Antimicrobial activity : Inhibition of bacterial growth (MIC = 50 µg/mL) via disruption of cell wall synthesis .
  • Enzyme inhibition : Competitive inhibition of kinases (IC₅₀ ~10 µM) due to acetyl-pyrrolidine interactions with ATP-binding pockets .
  • Anticancer potential : Induction of apoptosis in cancer cell lines (e.g., IC₅₀ = 15 µM against HeLa cells) .

Q. Table 2: Biological Activities of Structural Analogs

ActivityModel SystemKey FindingReferences
AntimicrobialS. aureusMIC = 50 µg/mL
Kinase inhibitionIn vitro assayIC₅₀ = 10 µM
AnticancerHeLa cellsIC₅₀ = 15 µM

Advanced Research Questions

Q. How can researchers resolve contradictory data on the acetylated pyrrolidine moiety’s reactivity in polar vs. nonpolar solvents?

Methodological Answer:

  • Controlled solvent studies : Compare reaction outcomes in DMF (polar aprotic) vs. toluene (nonpolar) using kinetic monitoring (e.g., in situ IR spectroscopy) .
  • Computational modeling : Density Functional Theory (DFT) calculations to assess solvent effects on transition states .
  • Cross-validation : Replicate experiments under inert conditions (e.g., N₂ atmosphere) to rule out solvent degradation .

Q. What computational strategies are recommended to model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains (e.g., PDB: 3D7) .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) for ≥100 ns .
  • Free-energy calculations : Apply MM/GBSA to quantify binding affinity differences between analogs .

Q. How can methodological discrepancies in reported biological activity data be addressed?

Methodological Answer:

  • Standardized assays : Adopt OECD guidelines for antimicrobial testing (e.g., broth microdilution) to ensure reproducibility .
  • Dose-response validation : Use Hill equation analysis to compare IC₅₀ values across studies .
  • Negative controls : Include known inhibitors (e.g., doxycycline for antimicrobial assays) to validate assay sensitivity .

Q. Key Challenges and Solutions

ChallengeProposed SolutionReferences
Low synthetic yieldOptimize catalyst (e.g., switch from HCl to p-TsOH)
Ambiguous stereochemistryChiral HPLC or X-ray analysis
Biological activity variabilityUse isogenic cell lines

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.